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molecular formula C5H9N B1218934 1-Piperideine CAS No. 505-18-0

1-Piperideine

Cat. No. B1218934
M. Wt: 83.13 g/mol
InChI Key: DWKUKQRKVCMOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931155

Procedure details

Magnesium methyl carbonate (approximately 1 mole of a 2 M solution in dimethylformamide) is heated to 120°C. under an atmosphere of carbon dioxide and 45.0 g (0.25 mole) of 2',5'-dimethoxyacetophenone added thereto. Nitrogen is substituted for the carbon dioxide and the mixture is stirred at 120°C. for 5 hours while allowing the methanol that forms to escape. The mixture is cooled under carbon dioxide and 25.3 g (0.30 mole) of 2,3,4,5-tetrahydropyridine (as the trimer, α-tripiperidein) added. The resulting mixture is stirred at room temperature in an atmosphere of carbon dioxide for 40 hours, poured into 3 liters of ethyl ether and the resulting precipitate is collected by filtration. The filtrate is acidified with a mixture of 300 ml of concentrated HCl-ice and the resulting precipitate is collected by filtration. The filtrate is made alkaline with 2N NaOH, extracted with ethyl ether, the extracts dried (Na2SO4) and the solvent removed. The resulting oily residue is converted to the hydrochloride salt by the addition of isopropanolic HCl. The two portions are combined and recrystallized from isopropanolwater to yield 56.0 g (75% of theory) of 2',5'-dimethoxy-2-(2-piperidyl)acetophenone as the hydrochloride salt having a M.P. of 186°-188°C. (dec.)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])OC.[Mg+2].COC(=O)[O-].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:22](=[O:24])[CH3:23].C(=O)=O.[N:28]1[CH2:29][CH2:30][CH2:31][CH2:32][CH:33]=1.C1CC2N(C3N(C4N2CCCC4)CCCC3)CC1>CN(C)C=O.C(OCC)C.CO>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[C:22](=[O:24])[CH2:23][CH:33]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)([O-])=O.[Mg+2].COC([O-])=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
25.3 g
Type
reactant
Smiles
N=1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN2C3CCCCN3C4CCCCN4C2C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
3 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 120°C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled under carbon dioxide
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
ADDITION
Type
ADDITION
Details
The filtrate is acidified with a mixture of 300 ml of concentrated HCl-ice
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
ADDITION
Type
ADDITION
Details
The resulting oily residue is converted to the hydrochloride salt by the addition of isopropanolic HCl
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanolwater

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)C(CC1NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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